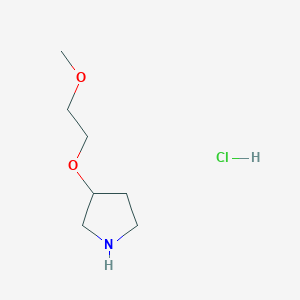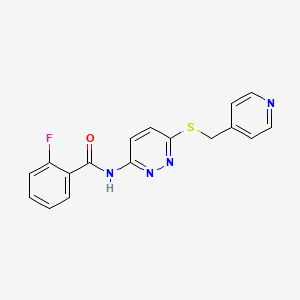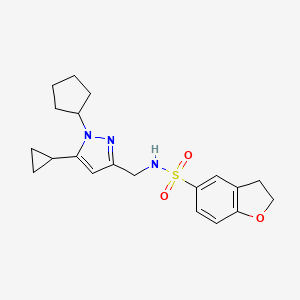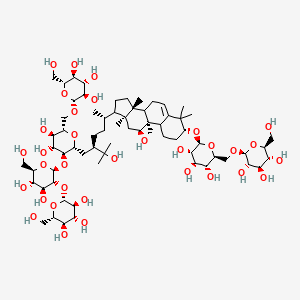
2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a dichlorophenoxy group attached to an acetamide moiety, which is further linked to a dimethylated pyrimidinyl group. The presence of chlorine atoms and the pyrimidine ring contribute to its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy group and the pyrimidinyl group separately. These groups are then coupled using appropriate reagents and reaction conditions.
Dichlorophenoxy Group Synthesis:
The dichlorophenoxy group can be synthesized by reacting phenol with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), to produce 3,5-dichlorophenol.
The phenol derivative is then converted to its corresponding phenol ether using a suitable alkylating agent.
Pyrimidinyl Group Synthesis:
The pyrimidinyl group can be synthesized through a series of reactions starting with the condensation of guanidine with an appropriate β-diketone or β-ketoester to form the pyrimidinyl core.
Subsequent methylation steps are employed to introduce the methyl groups at the 4 and 6 positions of the pyrimidine ring.
Coupling Reaction:
The dichlorophenoxy group and the pyrimidinyl group are then coupled using acyl chloride or an acid chloride derivative of the dichlorophenoxy group and the amine group of the pyrimidinyl compound.
The reaction is typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation:
The compound can be oxidized to form corresponding oxo derivatives, which may have different biological activities.
Reduction:
Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution:
Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of various substituted pyrimidinyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Amine derivatives, which may exhibit different biological activities.
Substitution Products:
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has several scientific research applications across various fields:
Chemistry:
The compound can be used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.
Biology:
It may serve as a tool compound in biological studies to investigate the effects of pyrimidinyl derivatives on cellular processes and signaling pathways.
Industry:
Use in the manufacturing of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic Acid (2,4-D): A common herbicide used in agriculture.
Pyrimethamine: An antiparasitic medication used to treat malaria and toxoplasmosis.
Seltorexant (JNJ-42847922): A selective orexin receptor antagonist used in the treatment of insomnia.
Uniqueness: 2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is unique due to its specific structural features, including the presence of the dichlorophenoxy group and the dimethylated pyrimidinyl group
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-8-3-9(2)18-14(17-8)19-13(20)7-21-12-5-10(15)4-11(16)6-12/h3-6H,7H2,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJOMEZXPDAOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2847704.png)


![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2847712.png)
![2-[(1S)-1-azidoethyl]pyridine](/img/structure/B2847713.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)
![tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)

![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)

![5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2847721.png)
![Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate](/img/structure/B2847722.png)
